molecular formula C20H23N3O3 B12235989 3-{[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

3-{[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

Cat. No.: B12235989
M. Wt: 353.4 g/mol
InChI Key: MPMFOUJIDNALPW-UHFFFAOYSA-N
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Description

3-{[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that features a pyrrolidine ring, an oxolane ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine and oxolane intermediates, which are then coupled with the pyridazine ring under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme interactions or as a probe in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-{[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and may exhibit comparable biological activities.

    Oxolane Derivatives: Compounds containing oxolane rings, such as tetrahydrofuran derivatives, may have similar chemical reactivity and applications.

    Pyridazine Derivatives:

Uniqueness

What sets 3-{[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine apart is its combination of these three distinct ring systems, which may confer unique reactivity and biological activity. This structural complexity allows for a wide range of potential modifications and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

oxolan-3-yl-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C20H23N3O3/c24-20(17-9-11-25-14-17)23-10-8-15(12-23)13-26-19-7-6-18(21-22-19)16-4-2-1-3-5-16/h1-7,15,17H,8-14H2

InChI Key

MPMFOUJIDNALPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4CCOC4

Origin of Product

United States

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